n-(4-Methylbenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
Description
N-(4-Methylbenzyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a secondary amine featuring a 4-methylbenzyl group attached to a nitrogen atom and a 2-(1H-pyrazol-1-yl)ethyl side chain.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C13H17N3/c1-12-3-5-13(6-4-12)11-14-8-10-16-9-2-7-15-16/h2-7,9,14H,8,10-11H2,1H3 |
InChI Key |
AUPMADLTIYQPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCN2C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share key structural features with N-(4-Methylbenzyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, differing primarily in aromatic substituents or amine side chains:
| Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Spectral Data (Selected) |
|---|---|---|---|---|---|---|
| N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine | Replaces ethylamine with thiazole ring | C₇H₈N₄S | 180.23 | 108–110 | 53.08 | IR: Not reported; NMR: Not reported |
| (1-Ethylpyrazol-4-yl)methylamine | Ethylpyrazole and isobutylamine | C₁₀H₁₉N₃ | 181.28 | Not reported | Not reported | IR: Not reported; NMR: Not reported |
| (1R)-1-(4-Fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]ethan-1-amine | Chiral center, 4-fluorophenyl group | C₁₃H₁₆FN₃ | 233.29 | Not reported | Not reported | HRMS (ESI): m/z 215 ([M+H]⁺) |
| 2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine | Pyridin-3-ylmethyl group | C₁₁H₁₄N₄ | 202.26 | Not reported | Not reported | CAS: 1251334-65-2 |
Key Observations:
- Heterocyclic Moieties : Pyrazole rings are retained across analogs, contributing to hydrogen-bonding capabilities and metabolic stability .
- Stereochemistry : The chiral center in introduces stereochemical complexity absent in the target compound, which could influence pharmacological activity.
Physicochemical Properties
- Melting Points : The thiazole derivative exhibits a moderate mp (108–110°C), consistent with crystalline packing facilitated by hydrogen bonding. Data for the target compound is unavailable.
- Spectral Data : IR and NMR spectra for analogs (e.g., ) confirm characteristic peaks for C=N (1596 cm⁻¹) and NH (3190 cm⁻¹), which are critical for structural validation.
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